4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
4,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-b]pyridine core with methoxy groups at the 4 and 6 positions and a carboxylic acid group at the 2 position. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and development.
Preparation Methods
The synthesis of 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic synthesis. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as substituted pyridines and pyrroles.
Introduction of Methoxy Groups: Methoxylation can be performed using reagents like dimethyl sulfate or methanol in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing techniques such as catalytic processes and continuous flow synthesis.
Chemical Reactions Analysis
4,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include bases, acids, and solvents like methanol, ethanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, induction of apoptosis in cancer cells, or disruption of microbial cell walls.
Comparison with Similar Compounds
When compared to similar compounds, 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid stands out due to its unique substitution pattern and functional groups. Similar compounds include:
1H-Pyrrolo[2,3-b]pyridine: Lacks the methoxy and carboxylic acid groups, resulting in different chemical properties and reactivity.
4-Methoxy-1H-pyrrolo[2,3-b]pyridine: Contains only one methoxy group, leading to variations in its chemical behavior and applications.
6-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar to the above, with differences in substitution patterns affecting its properties.
The presence of both methoxy groups and the carboxylic acid group in this compound imparts unique reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H10N2O4 |
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Molecular Weight |
222.20 g/mol |
IUPAC Name |
4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c1-15-7-4-8(16-2)12-9-5(7)3-6(11-9)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
NBVFVDRMUMHBEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(N2)C(=O)O)OC |
Origin of Product |
United States |
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